Superior Antagonist Potency at (1S,3S)-ACPD-Sensitive Presynaptic mGluRs vs. MCPG
In neonatal rat spinal cord preparations, (RS)-MTPG demonstrates significantly greater antagonist potency than the prototypical phenylglycine derivative MCPG at (1S,3S)-ACPD-sensitive presynaptic mGluRs [1]. While the (S)-enantiomer specifically contributes to this enhanced potency, the racemic MTPG exhibits a KD of 77 µM, which is substantially lower than the KD of MCPG, establishing MTPG as the most potent antagonist yet tested for this receptor population in this preparation [1]. This represents a critical differentiation for experiments targeting (1S,3S)-ACPD-sensitive mGluRs where MCPG would be an insufficiently potent tool compound.
| Evidence Dimension | Antagonist dissociation constant (KD) at (1S,3S)-ACPD-sensitive presynaptic mGluRs |
|---|---|
| Target Compound Data | KD = 77 µM for (RS)-MTPG (the (S)-enantiomer is the active stereoisomer) [1] |
| Comparator Or Baseline | MCPG ((RS)-alpha-methyl-4-carboxyphenylglycine): KD value not explicitly stated in source but is the least potent among the four phenylglycine derivatives tested [1] |
| Quantified Difference | MTPG > MPPG > MSPG > MCPG in rank order of potency at (1S,3S)-ACPD-sensitive mGluRs [1] |
| Conditions | Neonatal rat spinal cord preparation; monosynaptic excitation of motoneurones; (1S,3S)-ACPD-induced depression antagonism [1] |
Why This Matters
For researchers targeting (1S,3S)-ACPD-sensitive presynaptic mGluRs, MTPG offers superior potency over MCPG, enabling more effective receptor blockade at lower concentrations and reducing off-target effects.
- [1] Jane, D. E., Pittaway, K., Sunter, D. C., Thomas, N. K., & Watkins, J. C. (1995). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology, 34(8), 851-856. View Source
